EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
CAS No.: 111011-76-8
Cat. No.: VC0001775
Molecular Formula: C36H45ClN3O8P
Molecular Weight: 714.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 111011-76-8 |
---|---|
Molecular Formula | C36H45ClN3O8P |
Molecular Weight | 714.2 g/mol |
IUPAC Name | 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride |
Standard InChI | InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H |
Standard InChI Key | IKBJGZQVVVXCEQ-UHFFFAOYSA-N |
SMILES | CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl |
Canonical SMILES | CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl |
Chemical and Structural Properties
Molecular Characteristics
Efonidipine hydrochloride monoethanolate (C₃₄H₃₈N₃O₇P·HCl·C₂H₅OH) has a molecular weight of 631.7 g/mol and exists as a yellow crystalline solid . Its structure combines a dihydropyridine core with diphenyl phosphate and nitrobenzene moieties, enabling dual calcium channel blockade. X-ray diffraction reveals a unique crystal lattice where chloride ions are stabilized within a basket-like conformation formed by diphenyl and phosphate groups . This arrangement contributes to its thermal stability, delaying decomposition until ethanol release at elevated temperatures .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₈N₃O₇P·HCl·C₂H₅OH |
Molecular Weight | 631.7 g/mol |
Melting Point | 746.9 ± 60.0°C |
Log P | 5.35 |
Water Solubility | Poor |
Thermal Behavior and Stability
Thermogravimetric analysis (TGA) shows a two-stage decomposition: ethanol release at 120–150°C followed by chloride ion elimination above 200°C . Fourier-transform infrared (FTIR) spectroscopy confirms ethanol’s role in hydrogen bonding with chloride, which stabilizes the lattice until desolvation . Environmental scanning electron microscopy (E-SEM) reveals morphological changes post-ethanol release, transitioning from prismatic to amorphous particles .
Pharmacokinetic Profile
Absorption and Elimination
Efonidipine exhibits dose-proportional pharmacokinetics, with a Tₘₐₓ of 1.50–3.67 hours and Cₘₐₓ of 9.66–66.91 ng/mL . Its half-life (T₁/₂) ranges from 2.15–6.85 hours, with biliary excretion as the primary elimination route . The ethanolate formulation enhances bioavailability by improving solubility, though food intake delays absorption by 1.2-fold .
Table 2: Pharmacokinetic Parameters
Parameter | Value Range |
---|---|
Tₘₐₓ | 1.50–3.67 hours |
Cₘₐₓ | 9.66–66.91 ng/mL |
T₁/₂ | 2.15–6.85 hours |
Apparent Volume | 1,200–1,500 L |
Analytical Methodologies
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection at 240 nm achieves a lower limit of quantification (LLOQ) of 0.100 ng/mL using a C18 column and acetonitrile-phosphate buffer (85:15 v/v) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization mode offers superior sensitivity (LLOQ: 0.050 ng/mL) for plasma analysis .
Table 3: Analytical Method Comparison
Method | Sensitivity (LLOQ) | Linear Range | Matrix |
---|---|---|---|
HPLC-UV | 0.100 ng/mL | 0.100–20.0 ng/mL | Plasma, Tablet |
LC-MS/MS | 0.050 ng/mL | 0.050–50.0 ng/mL | Plasma |
Spectrophotometry | 0.500 µg/mL | 0.500–50.0 µg/mL | Bulk Powder |
Spectroscopic Approaches
Fluorescence quenching studies reveal efonidipine’s binding to bovine serum albumin (BSA) with a Stern-Volmer constant of 2.8 × 10⁴ M⁻¹, driven by hydrophobic interactions . Circular dichroism shows α-helix reduction in BSA by 12% upon drug binding, indicating conformational changes .
Parameter | Efonidipine (40 mg) | Amlodipine (5 mg) |
---|---|---|
ΔSBP (mmHg) | -18.2 ± 12.2 | -17.8 ± 11.5 |
ΔDBP (mmHg) | -10.1 ± 7.8 | -9.9 ± 6.9 |
Adverse Events | 8.4% | 12.3% |
Renoprotective Effects
Efonidipine reduces urinary albumin excretion by 34% in diabetic hypertensives, outperforming L-type blockers . This effect correlates with T-type channel blockade in renal afferent arterioles, lowering intraglomerular pressure .
Stability and Formulation Considerations
Solid-State Stability
Powder X-ray diffraction shows lattice contraction post-ethanol release, increasing bulk density by 15% . Accelerated stability testing (40°C/75% RH) confirms 24-month shelf life in polypropylene blisters .
Compatibility with Excipients
Microcrystalline cellulose and lactose monohydrate are compatible fillers, while magnesium stearate accelerates decomposition above 60°C .
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